molecular formula C9H12BNO4 B13990474 3-(Ethoxycarbonylamino)phenylboronic acid

3-(Ethoxycarbonylamino)phenylboronic acid

Cat. No.: B13990474
M. Wt: 209.01 g/mol
InChI Key: XDTOCWNQGOYGSY-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids and Their Derivatives in Contemporary Organic Chemistry

Arylboronic acids are organic compounds that have gained significant prominence as powerful building blocks in modern organic chemistry. researchgate.net Their importance is most notably demonstrated in their extensive use as key intermediates in transition metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation, heavily relies on the use of arylboronic acids. wisdomlib.orgwikipedia.orggeorganics.sk This reaction facilitates the synthesis of biaryls, which are structural motifs present in numerous pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.org

The widespread adoption of arylboronic acids stems from several desirable characteristics. They are generally stable, solid compounds that are easy to handle and are often tolerant of a wide range of functional groups within their structure and in their reaction partners. wikipedia.orgchemicalbook.comchem-soc.si This stability and functional group tolerance make them highly versatile and readily available reagents for creating complex molecular architectures. chem-soc.si Beyond the Suzuki reaction, arylboronic acids are utilized in other important transformations like the Chan-Lam and Liebeskind-Srogl couplings, which allow for the formation of carbon-heteroatom bonds. researchgate.net Their utility extends into materials science, catalysis, and biology, underscoring their broad impact on contemporary chemical research. researchgate.net

Structural Features and Reactivity Principles of Phenylboronic Acids

Phenylboronic acids are characterized by a phenyl group and two hydroxyl groups attached to a central boron atom. wikipedia.org Structurally, the boron atom is sp²-hybridized and possesses a vacant p-orbital, which confers a trigonal planar geometry to the molecule. wiley-vch.de This electron deficiency makes phenylboronic acids mild Lewis acids. chemicalbook.comwikipedia.org Phenylboronic acid is a planar molecule with a C₂ᵥ molecular symmetry. wikipedia.org In the solid state, these molecules often form dimeric units through hydrogen bonding between the hydroxyl groups. wikipedia.orgwiley-vch.de

The reactivity of phenylboronic acids is dominated by the chemistry of the C-B bond and the B(OH)₂ group. A common reaction is dehydration, which can be driven by heat, to form a trimeric anhydride (B1165640) known as a boroxine (B1236090). georganics.skchemicalbook.comwikipedia.org In cross-coupling reactions, the fundamental step involves the transmetalation of the phenyl group from the boron atom to a transition metal catalyst, typically palladium. rsc.orgwikipedia.org Phenylboronic acid serves as the source of the phenyl group in these transformations. chemicalbook.comwikipedia.org Furthermore, the hydroxyl groups can react with diols to form stable cyclic boronic esters, a reactivity that is exploited for protecting groups, sensors for carbohydrates, and in bioconjugation applications. georganics.skchemicalbook.comwikipedia.org

Overview of Research Trajectories for Amino- and Carbamate-Functionalized Phenylboronic Acids

The introduction of functional groups, such as amino and carbamate (B1207046) moieties, onto the phenyl ring of phenylboronic acids significantly expands their utility and opens new avenues of research. These functional groups can modulate the electronic properties and reactivity of the boronic acid and can serve as handles for further chemical modification or as points of interaction with biological systems. nih.gov

Amino-functionalized phenylboronic acids have been investigated for a variety of applications. For instance, they have been incorporated into materials designed for the selective separation of phenolic acids. nih.gov In biomedical research, the ability of the boronic acid group to interact with diols found in sugars has been combined with the properties of amino groups. nih.gov This has led to the development of phenylboronic acid-functionalized materials for applications in tumor targeting, cell imaging, and drug delivery systems, where they can recognize and bind to glycoproteins that are overexpressed on the surface of cancer cells. nih.govjapsonline.com The carbamate group in a compound like 3-(ethoxycarbonylamino)phenylboronic acid serves as a protected form of an amine, which can be advantageous in multi-step syntheses, preventing unwanted side reactions of a free amino group while still influencing the molecule's electronic character. Research in this area often focuses on synthesizing complex, biologically active compounds where precise control over functional group reactivity is paramount. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂BNO₄
CAS Number 100607-14-5

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

[3-(ethoxycarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO4/c1-2-15-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)

InChI Key

XDTOCWNQGOYGSY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)OCC)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxycarbonylamino Phenylboronic Acid and Analogues

General Synthetic Routes to Arylboronic Acids

The creation of the carbon-boron bond on an aromatic ring is a cornerstone of modern organic synthesis. Several key methodologies have been developed, each with distinct advantages and limitations.

Conventional Grignard Reagent Approaches for Boronic Acid Formation

One of the most established methods for preparing arylboronic acids involves the use of Grignard reagents. This approach typically begins with the formation of an arylmagnesium halide from the corresponding aryl halide (e.g., bromide or iodide). This organometallic intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. Subsequent acidic hydrolysis of the ester yields the desired arylboronic acid. google.comclockss.org

The general scheme for this reaction is as follows: Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + H₃O⁺ → Ar-B(OH)₂

While versatile, this method's efficiency can be hampered by the high reactivity of Grignard reagents, which may not be compatible with certain functional groups present on the aromatic ring. To circumvent some of these issues, lithium trialkylmagnesiate complexes can be used to facilitate the halogen-magnesium exchange under milder, non-cryogenic conditions. clockss.org

Table 1: Grignard Approach for Arylboronic Acid Synthesis

Step Reaction Key Reagents Typical Conditions
1 Grignard Formation Aryl Halide, Magnesium (Mg) Anhydrous ether (e.g., THF, diethyl ether)
2 Borylation Trialkyl borate (e.g., B(OMe)₃) -78 °C to 0 °C

Transition-Metal Catalyzed Boronylation Strategies (e.g., Palladium, Rhodium, Ruthenium, Iridium)

Transition-metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods. The Miyaura borylation is a prominent example, typically employing a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester. A base is crucial for facilitating the transmetalation step. A wide array of palladium catalysts and ligands have been developed to optimize this reaction for various substrates, including electron-rich, electron-poor, and sterically hindered aryl halides. nih.gov

Beyond palladium, other transition metals have been successfully employed:

Rhodium, Ruthenium, and Iridium: These metals are particularly effective in catalyzing the direct C-H borylation of arenes, which is discussed in the next section.

Copper: Copper-catalyzed borylations have also emerged as a valuable alternative.

Table 2: Comparison of Common Catalysts in Miyaura Borylation

Catalyst/Ligand System Substrate Scope Typical Conditions Advantages
Pd(OAc)₂ / SPhos Aryl iodides, bromides, chlorides Dioxane, NEt₃, 80-100 °C High activity, broad scope
PdCl₂(dppf) Aryl halides, triflates Toluene, KOAc, 80 °C Good for a range of functional groups

C-H Activation Methodologies in Boronic Acid Synthesis

Direct C-H activation represents one of the most atom-economical strategies for synthesizing arylboronic acids. This approach avoids the pre-functionalization required for Grignard or cross-coupling reactions (i.e., the presence of a halogen). Iridium-based catalysts, often in combination with bipyridine-type ligands, are the most widely used for the direct borylation of aromatic C-H bonds with reagents like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the boryl group typically being installed at the least hindered position on the aromatic ring. This method is highly valued for its ability to functionalize complex molecules in the later stages of a synthetic sequence.

Specific Approaches to Functionalized Phenylboronic Acids Incorporating Amino/Amide Moieties

The synthesis of 3-(ethoxycarbonylamino)phenylboronic acid requires methods that are compatible with the ethoxycarbonylamino group. This can be achieved either by introducing the boronic acid moiety onto an already functionalized precursor or by modifying an existing aminophenylboronic acid.

Introduction of the Boronic Acid Functionality onto Substituted Phenyl Precursors

This is a direct and common strategy for preparing the target compound. It involves starting with a phenyl ring that already contains the desired 3-(ethoxycarbonylamino) substituent and a handle for borylation, such as a bromine atom.

A prime example of this approach is the Miyaura borylation of ethyl (3-bromophenyl)carbamate . In this reaction, the aryl bromide is coupled with a diboron reagent like B₂pin₂ in the presence of a palladium catalyst and a base. The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the final boronic acid if desired. This method benefits from the high functional group tolerance of modern palladium catalysis, making it compatible with the carbamate (B1207046) group. organic-chemistry.orgnih.gov

The reaction proceeds as follows: Ethyl (3-bromophenyl)carbamate + B₂pin₂ --(Pd catalyst, base)--> Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Post-Synthetic Functionalization of the Aromatic Ring or Amine Group

An alternative route involves starting with a simpler, commercially available aminophenylboronic acid and then introducing the desired functional group. For the synthesis of this compound, this would involve the N-acylation of 3-aminophenylboronic acid .

In this procedure, 3-aminophenylboronic acid is reacted with an acylating agent such as ethyl chloroformate in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct. This method is advantageous as it builds upon a readily available starting material. Care must be taken to control the reaction conditions to avoid side reactions involving the boronic acid group. For instance, the reaction of 3-aminophenylboronic acid with acryloyl chloride has been used to synthesize monomers for polymer production. nih.gov

The general reaction is: 3-Aminophenylboronic acid + Ethyl chloroformate --(Base)--> this compound

This post-synthetic modification approach offers flexibility, allowing for the synthesis of a wide range of N-substituted aminophenylboronic acid analogues by simply varying the acylating or alkylating agent used.

Utilization of Protecting Groups in the Synthesis of Amino-Substituted Boronic Acids

The synthesis of amino-substituted arylboronic acids, such as this compound, presents a significant chemical challenge due to the inherent reactivity of both the amino and the boronic acid functional groups. The amino group is nucleophilic and susceptible to oxidation, while the boronic acid group is sensitive to various reaction conditions and can undergo side reactions like protodeboronation or trimerization into boroxines. chem-station.com Consequently, the successful synthesis of these bifunctional molecules heavily relies on the strategic use of protecting groups to temporarily mask one or both functionalities, allowing for selective transformations on other parts of the molecule. google.comlibretexts.org

The protection strategy is crucial as it prevents undesired reactions of the amino group, such as reactions with alkylating agents, oxidizing agents, or carbonyl compounds. libretexts.org Similarly, protecting the boronic acid moiety, often as a boronate ester, enhances stability, improves handling characteristics, and prevents decomposition during multi-step synthetic sequences. chem-station.comacs.org

Protecting the Amino Group

During the synthesis of aminophenylboronic acids, the amino group often requires protection before the introduction of the boronic acid moiety, especially when organometallic intermediates are involved. Acylation and the formation of imines are common strategies to reduce the nucleophilicity and reactivity of the amino group. libretexts.org

A notable example is the protection of an aniline (B41778) derivative as a benzophenone (B1666685) imine. In a scalable synthesis of 4-aminophenylboronic acid pinacol ester, 4-bromoaniline (B143363) was reacted with diphenyl ketone in the presence of boron trifluoride etherate to form 4-bromo-N-(diphenylmethylidene)aniline. clockss.org This protection strategy allowed for a subsequent halogen-magnesium exchange and borylation sequence to proceed smoothly without interference from the amino group. The imine protecting group was later removed under acidic conditions to regenerate the free amine. clockss.org A similar strategy has been reported for the synthesis of 3-aminophenylboronic acid, where 3-bromoaniline (B18343) was protected with benzophenone before undergoing metalation and reaction with triisopropyl borate. google.com

In the context of synthesizing peptide boronic acids, which are structurally related to amino-substituted boronic acids, standard N-protecting groups from peptide chemistry are frequently employed. These include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which are compatible with various synthetic steps. nih.gov

Table 1: Common Protecting Groups for Amino Functionality in Boronic Acid Synthesis

Protecting Group Structure Introduction Reagent(s) Removal Conditions Reference(s)
Diphenylmethylidene -N=C(Ph)₂ Diphenyl ketone, BF₃·OEt₂ Acidic hydrolysis (e.g., HCl) clockss.org
Benzophenone -N=C(Ph)₂ Benzophenone Acidic hydrolysis google.com
tert-Butoxycarbonyl (Boc) -NHBoc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA) nih.gov

Protecting the Boronic Acid Group

Free boronic acids are often crystalline solids but can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides. chem-station.com They can also be unstable under certain acidic or oxidative conditions. To circumvent these issues, boronic acids are frequently converted into more stable derivatives, most commonly cyclic boronate esters. These esters serve as effective protecting groups that increase stability towards hydrolysis and oxidation, and improve solubility in organic solvents, facilitating purification by chromatography. chem-station.comacs.org

The pinacol ester is the most widely used protecting group for boronic acids. chem-station.com Pinacol boronate esters are sufficiently stable for purification but are typically reactive enough to be used directly in cross-coupling reactions without deprotection. chem-station.com Their synthesis can be achieved through methods like the Miyaura borylation or by esterification of the free boronic acid with pinacol. chem-station.com

Other protecting groups have been developed to offer different stability profiles and deprotection conditions, allowing for orthogonal protection strategies in complex syntheses. acs.org The N-methyliminodiacetic acid (MIDA) group forms a stable boronate ester that is unreactive in Suzuki-Miyaura cross-couplings and resistant to a broad range of acidic conditions. google.comacs.org The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid. chem-station.comgoogle.com Conversely, the diaminonaphthalene (dan) group forms a very stable derivative due to intramolecular coordination of nitrogen lone pairs to the boron atom, which can be removed with acid. chem-station.com

Table 2: Common Protecting Groups for Boronic Acid Functionality

Protecting Group Common Abbreviation Key Features Deprotection Conditions Reference(s)
Pinacol ester BPin Most common; stable to chromatography; can be used directly in coupling reactions Acidic hydrolysis (e.g., with NaIO₄) or via trifluoroborate chem-station.comclockss.org
N-Methyliminodiacetic acid ester BMIDA Stable to acidic conditions, chromatography, and cross-coupling Mild aqueous base (e.g., NaOH, NaHCO₃) chem-station.comgoogle.comacs.org
1,8-Diaminonaphthalene amide Bdan Very stable due to N→B coordination Acidic hydrolysis chem-station.comacs.org

Chemical Reactivity and Mechanistic Investigations

Fundamental Lewis Acidity and Boronate Ester Formation

Boronic acids, including 3-(ethoxycarbonylamino)phenylboronic acid, function as mild Lewis acids. wikipedia.orgwikipedia.org This acidity originates from the electron-deficient nature of the boron atom, which is sp²-hybridized and possesses a vacant p-orbital. wikipedia.org In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form [R-B(OH)₂] and an anionic, tetrahedral boronate form [R-B(OH)₃]⁻. wikipedia.orgresearchgate.net The pKa of a boronic acid is a measure of this equilibrium, and for unsubstituted phenylboronic acid, it is approximately 8.8-9.0. wikipedia.orgnih.gov

The reaction of a boronic acid with an alcohol or a diol leads to the formation of a boronate ester. This is a reversible condensation reaction where the hydroxyl groups of the boronic acid are replaced by alkoxy or aryloxy groups. wikipedia.orgwikipedia.org The formation of these esters is a cornerstone of boronic acid chemistry, enabling their use in various applications. wiley-vch.de The reaction can be driven to completion by removing the water formed during the condensation, for instance, by using a Dean-Stark apparatus. wikipedia.org

The mechanism of boronate ester formation is influenced by the pH of the solution. Studies have shown that the reaction can proceed through two main pathways: a dominant pathway involving the nucleophilic addition of the diol to the neutral trigonal boronic acid, and a secondary pathway where the anionic tetrahedral boronate undergoes a direct substitution reaction, analogous to an Sₙ2 mechanism. nih.gov The increased Lewis acidity upon initial ester formation facilitates further reactions. nih.gov

Reaction Mechanisms with Diols and Polyols in Aqueous and Non-Aqueous Environments

The interaction of boronic acids with compounds containing vicinal (1,2) or (1,3) diol moieties results in the formation of stable cyclic boronate esters. wikipedia.orgnih.gov In this reaction, five-membered (1,3,2-dioxaborolanes) or six-membered (1,3,2-dioxaborinanes) rings are formed. wikipedia.orgwiley-vch.de This covalent complexation is reversible and highly selective, forming the basis for the use of boronic acids in sensing and separation of saccharides and other polyols. wikipedia.orgmanchester.ac.uk

In aqueous solutions, the reaction mechanism is complex and pH-dependent. The ideal pH for complex formation is generally between the pKa of the boronic acid and the pKa of the diol. researchgate.net Both the trigonal boronic acid and the tetrahedral boronate ion can be reactive species. researchgate.netresearchgate.net Upon binding with a diol, the pKa of the boronic acid moiety is typically lowered, indicating an increase in acidity. researchgate.net

In non-aqueous environments, the equilibrium can be shifted towards boronate ester formation, especially in the presence of a base. researchgate.net The reaction proceeds through the condensation of the boronic acid and the diol, with the equilibrium being controlled by the removal of water. nih.gov These reactions are fundamental to dynamic covalent chemistry, allowing for the creation of complex molecular structures under thermodynamic control. researchgate.net

The formation of boronate esters is a reversible process governed by kinetic and thermodynamic parameters. Kinetic analyses have revealed that the rate of complexation can be significantly influenced by pH. nih.govsemanticscholar.org For some systems, particularly with ortho-aminomethyl phenylboronic acids, saturation kinetics have been observed at high diol concentrations. This suggests a rate-determining step that occurs prior to the reaction with the diol, proposed to be the departure of a solvent molecule coordinated to the boron atom. nih.gov

Thermodynamic studies provide insight into the stability of the boronate esters formed. The binding constant (Kₐ), also referred to as the association or equilibrium constant, quantifies the affinity of a boronic acid for a specific diol. nih.govnih.gov These constants are crucial for designing boronic acid-based sensors and receptors. A conditional formation constant has been proposed to provide a more accurate description of the binding equilibrium in aqueous solutions over a range of pH values. researchgate.net

The table below presents thermodynamic data for a related dehydration process—the formation of boroxines from substituted phenylboronic acids. This trimerization is an entropically driven process, a principle that also applies to the release of water molecules during esterification. researchgate.net

Substituent (R)Keq (M-2)ΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
4-OCH314.0-1.565.323.0
4-CH37.3-1.185.923.8
H3.0-0.656.223.0
4-Cl1.5-0.246.422.3

This table shows thermodynamic parameters for the formation of tris(4-substituted phenyl)boroxines from the corresponding boronic acids in CDCl₃ at 298 K, illustrating the influence of electronic substituents on a related dehydration equilibrium. researchgate.net

Substituents on the phenyl ring significantly influence the chemical properties of the boronic acid, particularly its Lewis acidity and, consequently, its binding affinity for diols. nih.govnih.gov Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, which lowers the pKa of the boronic acid. nih.govnih.gov A lower pKa means that the more reactive tetrahedral boronate species is formed at a lower pH, which can enhance binding affinity in neutral or slightly acidic conditions. nih.gov Conversely, electron-donating groups (EDGs) decrease Lewis acidity and increase the pKa. researchgate.net

The following table summarizes the pKa values for a range of substituted phenylboronic acids, demonstrating the impact of electronic effects.

Boronic AcidpKa
3-Acetamidophenylboronic acid9.10
Phenylboronic acid9.00
4-Methylcarbamoylphenylboronic acid8.51
4-Formylphenylboronic acid8.13

This table illustrates how different substituents on the phenyl ring alter the pKa of the boronic acid. nih.gov

Pathways of Dehydration to Boroxines and Their Reversibility

In the absence of diols and under dehydrating conditions, three molecules of a boronic acid can undergo intermolecular condensation to form a six-membered cyclotrimer known as a boroxine (B1236090) (or a triorganoboroxane). wikipedia.orgnih.govresearchgate.net This process involves the elimination of three molecules of water. clockss.orgresearchgate.net The formation of boroxines is a reversible equilibrium that can be controlled by the addition or removal of water. researchgate.netclockss.org Recrystallization of a boroxine from water can hydrolyze it back to the corresponding boronic acid. clockss.org

The reaction is understood to be an entropically driven process, as the formation of one boroxine molecule results in the release of three free water molecules. researchgate.net Mechanistic studies suggest that the reaction proceeds via a stepwise condensation, where the Lewis acidic boron atom of one molecule is attacked by an oxygen atom from another, forming a dimer and releasing a water molecule, a process that repeats to form the final trimer. researchgate.net

Thermodynamic studies have shown that electron-donating groups on the aryl ring tend to support the formation of the boroxine. researchgate.netsemanticscholar.org This equilibrium between the monomeric boronic acid and the trimeric boroxine is a key feature of boronic acid chemistry, with implications for their storage and reactivity. clockss.org

Stereochemical Aspects of Boronic Acid-Diol Interactions

The interaction between boronic acids and diols is highly sensitive to the stereochemical arrangement of the hydroxyl groups. Boronic acids show a strong preference for forming cyclic esters with cis-diols, particularly those held in a favorable conformation, over their trans-isomers. This selectivity is especially pronounced with diols on five-membered rings, where the cis configuration creates a favorable geometry for the formation of a stable five-membered dioxaborolane ring.

This stereochemical preference is the foundation for the use of boronic acids in carbohydrate recognition. wikipedia.org For example, this compound will bind preferentially to saccharides that present cis-diol functionalities in the correct spatial orientation. The stability of the resulting boronate ester is dependent on the fit between the boronic acid and the specific arrangement of hydroxyl groups on the sugar molecule. This selective interaction allows for the differentiation between various monosaccharides and their anomers. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-(Ethoxycarbonylamino)phenylboronic acid. Through the analysis of ¹H, ¹³C, and ¹¹B NMR spectra, a detailed picture of the molecular framework and the local environment of the boron atom can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the organic portion of the molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. For this compound, specific chemical shifts (δ) are expected for the aromatic protons on the phenyl ring, the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxycarbonyl group, and the amine (-NH) proton.

Similarly, ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon (C=O) of the carbamate (B1207046), and the carbons of the ethyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H¹H7.2 - 8.0Multiplet4H
NH¹H~9.5Singlet1H
O-CH₂¹H~4.2Quartet2H
CH₃¹H~1.3Triplet3H
Phenyl-C¹³C115 - 140--
C=O¹³C~155--
O-CH₂¹³C~61--
CH₃¹³C~14--
C-B¹³CNot typically observed--

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that provides direct insight into the coordination and chemical environment of the boron atom. For boronic acids, the chemical shift is sensitive to the hybridization state of the boron. In its trigonal planar sp² hybridized state, as in the free boronic acid, a signal in the range of δ 27-30 ppm is typically observed. Upon interaction with diols or other Lewis bases, the boron atom can become sp³ hybridized, leading to a significant upfield shift in the ¹¹B NMR spectrum. This makes ¹¹B NMR a powerful tool for studying the binding interactions of this compound.

NMR titration is a powerful method to study the non-covalent interactions between a host and a guest molecule. By incrementally adding a binding partner (e.g., a saccharide or a diol) to a solution of this compound and monitoring the changes in the chemical shifts of specific protons or the boron atom, one can determine the binding stoichiometry and calculate the association constant (Kₐ). The magnitude of the chemical shift changes upon complexation is indicative of the strength of the interaction.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and their vibrational modes.

FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (often broad), N-H stretching of the amide, C=O stretching of the carbamate, C-O stretching, and various vibrations of the aromatic ring.

Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to FTIR and is particularly useful for observing the B-C bond and the symmetric breathing modes of the phenyl ring.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
B-O-HO-H stretch3200-3600 (broad)FTIR
N-HN-H stretch3200-3400FTIR
C=O (carbamate)C=O stretch1680-1720FTIR, Raman
C=C (aromatic)C=C stretch1450-1600FTIR, Raman
B-OB-O stretch1310-1380FTIR
C-OC-O stretch1200-1300FTIR
B-CB-C stretch1000-1100Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Interaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the UV region, arising from π-π* transitions within the phenyl ring and n-π* transitions associated with the carbamate group. The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from the spectrum. Changes in the electronic environment, such as those occurring upon binding to other molecules, can lead to shifts in the absorption bands (either bathochromic or hypsochromic), which can be used to monitor these interactions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₉H₁₂BNO₄).

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be used to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for this compound might include the loss of the ethoxy group, the entire ethoxycarbonylamino group, or cleavage of the B-C bond.

Interactive Data Table: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₁₂BNO₄
Monoisotopic Mass 209.0808 g/mol
Expected [M+H]⁺ 210.0881 m/z
Expected [M+Na]⁺ 232.0700 m/z

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is fundamental to understanding the molecular and supramolecular architecture of a compound like this compound. While a specific crystal structure for this compound has not been detailed in publicly accessible crystallographic databases, the principles of its solid-state organization can be inferred from studies on analogous phenylboronic acid derivatives.

The boronic acid functional group, –B(OH)₂, is a versatile hydrogen bond donor and acceptor, similar to carboxylic acids and amides. This characteristic allows it to participate in robust and directional intermolecular interactions, primarily O–H···O hydrogen bonds, which are crucial in the formation of predictable supramolecular synthons. In the solid state, boronic acids typically form dimeric structures through a pair of O–H···O hydrogen bonds, creating a characteristic eight-membered ring.

For instance, crystallographic analysis of other functionalized phenylboronic acids has revealed how different substituents guide the supramolecular assembly. In the case of 4-acetylphenylboronic acid complexed with human carbonic anhydrase II, X-ray crystallography elucidated the precise interactions within the protein's active site, showing the boronic acid moiety coordinating to the zinc ion and forming hydrogen bonds with key amino acid residues like His94, His119, and Thr199. nih.gov This highlights the power of X-ray crystallography to reveal detailed binding geometries at the atomic level. The specific arrangement adopted by this compound would ultimately depend on the crystallization conditions and the energetic favorability of the various possible hydrogen bonding networks.

Interaction Type Potential Groups Involved in this compound Resulting Supramolecular Motif
O–H···OBoronic acid groups (–B(OH)₂)Dimeric pairs, catemers
N–H···OAmide N–H and Carbonyl C=O or Boronic acid –OHChains, sheets
C–H···OPhenyl C–H and Carbonyl C=O or Boronic acid –OHStabilization of larger networks

This table outlines the potential intermolecular interactions and resulting structural motifs that could be characterized by X-ray crystallography for this compound, based on its functional groups.

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Nanoscale Assemblies

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. The rate of these fluctuations is directly related to the particle size. The primary data obtained from DLS are the hydrodynamic diameter (Dₕ) and the polydispersity index (PDI). The Dₕ represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured, and it includes any solvent molecules associated with the particle's surface. The PDI is a measure of the broadness of the size distribution, with values below 0.3 generally indicating a relatively monodisperse population.

In a typical study, a phenylboronic acid-containing polymer might self-assemble in an aqueous solution to form nanoparticles. DLS would be used to confirm their formation and determine their average size and uniformity. For example, a study on a nano-prodrug formed from a phenylboronic acid-functionalized polymer reported an average hydrodynamic diameter of approximately 102.8 nm with a PDI of 0.264, indicating the formation of uniform nanoparticles. acs.org

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering crucial information about their morphology, size, and state of aggregation. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the transmitted electrons, which is then magnified and focused onto an imaging device. TEM can confirm the actual size of the nanoparticle cores, which is often slightly smaller than the hydrodynamic diameter measured by DLS, as DLS includes the solvation shell.

TEM images can reveal whether the nanoparticles are spherical, rod-like, or have other morphologies. For instance, in studies of self-assembled phenylboronic acid-functionalized nanoparticles, TEM has been used to confirm a spherical or "framboidal" (raspberry-like) morphology, corroborating the size data obtained via DLS. acs.orgnih.govmdpi.com

Together, DLS and TEM provide a comprehensive characterization of nanoscale assemblies. DLS offers statistically robust data on the size distribution of particles in their solvated state, while TEM provides direct visual confirmation of the size and shape of the dried particles.

Technique Information Provided Example Application for Phenylboronic Acid Systems
Dynamic Light Scattering (DLS)Hydrodynamic Diameter (Dₕ), Polydispersity Index (PDI)Determining the average size and size distribution of self-assembled polymeric micelles or nanoparticles in solution. nih.gov
Transmission Electron Microscopy (TEM)Morphology (shape), Particle Size, Aggregation StateVisualizing the spherical shape and measuring the core diameter of nano-prodrugs to confirm successful assembly. acs.orgnih.gov

This table summarizes the key information provided by DLS and TEM and their typical applications in the characterization of nanoscale assemblies involving phenylboronic acid derivatives.

Applications in Organic Synthesis and Catalysis

Utility as a Reagent in Cross-Coupling Reactions

The presence of the boronic acid moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic frameworks.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoborane and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is instrumental in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org 3-(Ethoxycarbonylamino)phenylboronic acid serves as the organoboron reagent in these transformations.

The general scheme for the Suzuki-Miyaura reaction involves an aryl or vinyl boronic acid reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base. youtube.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups on both coupling partners. youtube.com The ethoxycarbonylamino group on the phenyl ring of this compound is generally compatible with these conditions, allowing for the synthesis of functionalized biaryl compounds. The electronic properties of this substituent can influence the efficiency of the coupling reaction. For instance, electron-withdrawing groups on the arylboronic acid can affect the reaction yield and rate. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions
Organoboron ReagentCoupling PartnerCatalystBaseProduct Type
This compoundAryl Halide (e.g., Bromobenzene)Palladium(0) Complex (e.g., Pd(PPh₃)₄)Inorganic Base (e.g., K₂CO₃)Functionalized Biaryl
This compoundVinyl Halide (e.g., Vinyl Bromide)Palladium(0) ComplexInorganic BaseSubstituted Styrene
This compoundHeteroaryl Halide (e.g., 2-Chloropyridine)Palladium-NHC ComplexInorganic BaseArylated Heterocycle

Extensions to Other Metal-Catalyzed Coupling Processes

While the Suzuki-Miyaura reaction is the most prominent application, the utility of arylboronic acids like this compound extends to other metal-catalyzed cross-coupling reactions. These reactions offer alternative pathways for forming various types of chemical bonds.

Heck Reaction : Traditionally, the Heck reaction couples an unsaturated halide with an alkene. nih.gov However, variations have been developed that utilize arylboronic acids as the arylating agent in the presence of a palladium catalyst and an oxidant. researchgate.net This allows for the formation of C(sp²)–C(sp²) bonds to produce substituted olefins. researchgate.net

Stille Coupling : The Stille reaction typically involves the coupling of an organotin compound with an organic halide. libretexts.org Due to the similar electronegativity of boron and tin, Suzuki-Miyaura and Stille couplings often have a comparable reaction scope and proceed through similar mechanisms. libretexts.org

Sonogashira Coupling : This reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysis. youtube.com While not a direct use of the boronic acid itself, the biaryl structures synthesized using this compound via Suzuki coupling can serve as substrates for subsequent Sonogashira reactions to further elaborate the molecular structure.

Role as a Catalyst in Organic Transformations

Beyond their role as reagents, arylboronic acids are recognized for their ability to catalyze a variety of organic reactions, functioning as mild Lewis acids.

Boronic Acid-Mediated Amidation Reactions

Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, providing a more environmentally friendly alternative to methods that require stoichiometric activating agents. durham.ac.uk This catalytic process typically requires the removal of water, often achieved with molecular sieves or azeotropic distillation, to drive the reaction to completion. scispace.com The catalytic activity of boronic acids is influenced by substituents on the aromatic ring; electron-withdrawing groups can enhance their Lewis acidity and, consequently, their catalytic performance. researchgate.net

The proposed mechanism involves the formation of B–O–B bridged and boroxine (B1236090) species in situ, which are believed to be key to the catalytic activity. durham.ac.uknih.gov These intermediates facilitate the condensation between the carboxylic acid and the amine. nih.gov The reaction scope is broad, accommodating various aryl and aliphatic carboxylic acids and amines. durham.ac.uk

Catalysis in Heterocycle Synthesis (e.g., Triazole Formation)

Boron-containing compounds, including boronic acids, play a significant role in the synthesis of heterocycles, which are core structures in many pharmaceuticals. researchgate.net Boronic acids can act as catalysts or reagents in reactions that form these ring systems. For example, boronic acids can facilitate condensation reactions leading to the formation of heterocycles like oxazaborolidines and diazaborines. researchgate.netnih.gov In some instances, the reaction between a substituted phenylboronic acid and an amine in microdroplets has been shown to accelerate the formation of various heterocyclic products, including iminoboronates and boroxines, without a traditional catalyst. nih.gov

Participation in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Arylboronic acids are valuable components in several important MCRs.

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce α-amino acids and other amine derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov this compound can serve as the nucleophilic component in this reaction. organic-chemistry.org The reaction is appreciated for its operational simplicity and the ability to construct highly functionalized molecules in a single step. nih.gov

Similarly, boronic acids have been engaged as carbon nucleophiles in Passerini-type three-component coupling reactions to synthesize α-hydroxyketones. researchgate.net These MCRs highlight the versatility of boronic acids in rapidly building molecular complexity from simple, readily available starting materials. researchgate.netdavidpublisher.com

Molecular Recognition and Sensing Applications

Principles of Diol and Carbohydrate Recognition by Boronic Acids

Phenylboronic acids have emerged as synthetic receptors capable of reversibly binding with molecules containing cis-diol functionalities, such as carbohydrates. nih.govnih.gov This interaction is the cornerstone of their use in molecular sensing. The affinity and selectivity of this binding are governed by several factors, including the pH of the medium and the specific structure of both the boronic acid and the diol.

The fundamental mechanism involves the interaction between the Lewis acidic boronic acid (trigonal planar B(OH)₂) and a nucleophilic diol. In an aqueous solution, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form (B(OH)₄⁻). This tetrahedral intermediate is more susceptible to esterification. It reacts with a cis-diol (a molecule with two hydroxyl groups on adjacent carbons in a cis configuration) to form a stable five-membered or six-membered cyclic boronate ester, releasing water in the process. researchgate.net This covalent interaction is reversible, and the equilibrium can be shifted by changes in pH or by the presence of competing diols. rsc.org This dynamic covalent chemistry allows for the detection and quantification of diol-containing analytes.

While boronic acids can bind to a variety of saccharides, achieving selectivity for a specific sugar, such as glucose, in the presence of others is a significant challenge. Different monosaccharides exhibit varying affinities for boronic acids. For instance, D-fructose generally shows a higher binding affinity than D-glucose. rsc.org

Several strategies have been developed to enhance selectivity:

Molecular Imprinting: This technique involves creating polymer matrices with cavities that are sterically and chemically complementary to the target monosaccharide.

Use of Diboronic Acids: Designing molecules with two boronic acid groups at a specific distance allows for the "chelation" of glucose, which has a suitable arrangement of diol groups for such bidentate binding. This approach significantly enhances the binding affinity and selectivity for glucose over other monosaccharides that cannot bridge the two boronic acid moieties effectively. mdpi.com

Design and Engineering of Boronic Acid-Based Sensors

The reversible binding of 3-(ethoxycarbonylamino)phenylboronic acid and its analogs with diols can be transduced into a measurable signal, forming the basis for various sensor designs. These sensors can be broadly categorized into optical and electrochemical platforms.

Optical sensors offer a visual or light-based signal upon saccharide binding.

Fluorescent Probes: These sensors often incorporate a fluorophore near the boronic acid group. The binding event alters the electronic environment of the fluorophore, leading to a change in fluorescence intensity or wavelength. One common mechanism involves Photoinduced Electron Transfer (PET), where the nitrogen atom in an adjacent amino group quenches the fluorescence. Upon binding a saccharide, the boron atom becomes more acidic, strengthening its interaction with the nitrogen, which reduces the quenching effect and increases fluorescence. Diboronic acid-anthracene derivatives have been used in implantable continuous glucose monitoring systems based on this principle. mdpi.com

Colorimetric Probes: Colorimetric sensing is often achieved through an indicator displacement assay (IDA). In this setup, the boronic acid is pre-complexed with a colored dye that also contains a diol group, such as Alizarin Red S. When a target analyte like glucose is introduced, it competes for binding with the boronic acid. If the target has a higher affinity, it displaces the dye, causing a visible color change in the solution. nih.gov

Hydrogels functionalized with phenylboronic acid derivatives represent another optical sensing strategy. The binding of glucose to the boronic acid moieties within the hydrogel matrix induces swelling due to osmotic pressure changes. This volumetric expansion can be detected by monitoring changes in light diffraction or transmission through the material. nih.govnih.govmdpi.com

Electrochemical sensors offer high sensitivity and are easily miniaturized, making them suitable for many practical applications. Phenylboronic acid derivatives, particularly 3-aminophenylboronic acid (3-APBA), have been extensively used to create non-enzymatic electrochemical sensors for sugars and other diols like dopamine. rsc.orgnih.gov These sensors typically involve immobilizing the boronic acid derivative onto an electrode surface.

The binding of a neutral glucose molecule to the immobilized boronic acid creates a negatively charged boronate ester complex on the electrode surface. This change in the surface charge density affects the electrochemical properties of the electrode, which can be measured using various techniques:

Cyclic Voltammetry (CV): The binding of the analyte can hinder the diffusion of a redox probe (like ferro/ferricyanide) to the electrode surface, resulting in a decrease in the peak current. mdpi.comnih.gov

Electrochemical Impedance Spectroscopy (EIS): The formation of the boronate ester increases the charge transfer resistance at the electrode surface, which can be measured as an increase in the semicircle diameter of a Nyquist plot. mdpi.com

Chemiresistive Sensing: 3-APBA can be electropolymerized onto conductive materials like carbon nanotubes. The binding of glucose modulates the conductivity of the polymer, leading to a measurable change in resistance. rsc.org

The table below summarizes the performance of several electrochemical sensors based on 3-aminophenylboronic acid (3-APBA), a close structural analog of this compound, for detecting glucose and fructose.

Sensor PlatformAnalyteDetection RangeLimit of Detection (LOD)Reference
Poly(3-APBA) functionalized SWNTsD-GlucoseWide dynamic range3.46 mM rsc.org
Poly(3-APBA) functionalized SWNTsD-FructoseWide dynamic range2.92 mM rsc.org

This table is interactive. Click on the headers to sort the data.

Sialic acids are nine-carbon sugar acids often found at the outermost ends of glycan chains on cell surfaces. frontiersin.org Certain cancers are associated with an overexpression of sialic acid on their cell membranes. Phenylboronic acid (PBA) and its derivatives can selectively bind to the diol groups present in the glycerol-like side chain of sialic acid. nih.govresearchgate.net

This recognition capability is being exploited for cancer diagnostics and targeting. The binding is pH-dependent; at physiological pH (around 7.4), the interaction primarily occurs with the vicinal diol functions of the sialic acid's side chain. nih.govresearchgate.net Studies have shown that PBA can bind to the C8-C9 diol of N-acetylneuraminic acid (Neu5Ac), a common sialic acid, forming a stable five-membered ring. nih.govresearchgate.net This specific interaction allows for the development of probes to detect cancer cells by targeting their sialic acid-rich surfaces. rsc.orgnih.gov For example, PBA-functionalized nanoparticles or surfaces can be used to capture cancer cells or to visualize their distribution in tissues.

Applications in Glycomics and Glycoproteomics Research

Extensive research into the applications of phenylboronic acid (PBA) derivatives has established their utility in the fields of glycomics and glycoproteomics. These compounds are widely recognized for their ability to form reversible covalent bonds with the cis-diol groups present in saccharides, the building blocks of glycans. This interaction is the foundation for their use in the enrichment and analysis of glycoproteins and glycopeptides.

However, a detailed review of the scientific literature reveals a notable lack of specific research findings and data tables pertaining to the direct application of This compound in glycomics and glycoproteomics research. While structurally related compounds such as 3-aminophenylboronic acid and 3-acrylamidophenylboronic acid have been investigated for these purposes, leading to established methods for glycoprotein enrichment and analysis, the same cannot be explicitly stated for the ethoxycarbonylamino derivative.

The general mechanism for PBA-based glycoprotein enrichment involves the immobilization of the boronic acid derivative onto a solid support, such as agarose beads or magnetic nanoparticles. nih.gov When a complex biological sample, like cell lysate or serum, is passed over this support under alkaline conditions, the boronic acid selectively binds to the glycan portions of glycoproteins. nih.gov Non-glycosylated proteins are washed away, and the captured glycoproteins can then be released by altering the pH to acidic conditions, allowing for their subsequent analysis by techniques like mass spectrometry. nih.gov

Studies on other PBA derivatives have quantified their binding capacities for various model glycoproteins. For instance, polymers functionalized with 3-(acrylamido)phenylboronic acid have demonstrated significant adsorption capacities for glycoproteins such as immunoglobulin G (IgG), transferrin (Trf), and ovalbumin (OVA).

Despite the established principles of boronate affinity chromatography, there is no specific data available from research studies to populate tables on binding capacities, enrichment efficiency, or comparative analyses for this compound itself. Consequently, a detailed discussion of its performance, including specific research findings in glycomics and glycoproteomics, cannot be provided at this time. The scientific community has yet to publish research focusing on the application of this particular compound in these fields.

Supramolecular Chemistry and Functional Material Science Applications

Self-Assembly of 3-(Ethoxycarbonylamino)phenylboronic acid and Its Derivatives

The self-assembly of this compound and its derivatives is driven by a combination of reversible covalent interactions and non-covalent forces. The boronic acid group's interaction with diols is a cornerstone of its function in molecular assembly due to its reversibility and directionality. msu.edu This dynamic covalent functionality allows for the construction of organized architectures with capabilities for self-correction and control. msu.edu Furthermore, the ethoxycarbonylamino group on the phenyl ring can form hydrogen bonds, contributing to the stability and structure of the resulting supramolecular assemblies.

Derivatives of this compound can be designed to form self-assembled monolayers (SAMs) on various substrates, enabling the precise modification of surface properties. Phenylboronic acid compounds functionalized with thiol groups, for example, can readily form well-ordered monolayers on gold surfaces. These SAMs create a functional interface capable of molecular recognition.

Research has demonstrated that such interfaces can be used for highly sensitive saccharide detection. The boronic acid groups presented on the surface can selectively bind with diol-containing sugar molecules, and this binding event can be transduced into a measurable signal using techniques like surface plasmon resonance (SPR). The ability to modify surfaces with these monolayers opens avenues for creating advanced biosensors and biocompatible coatings.

The formation of discrete dimers and extended supramolecular polymers can be achieved through the strategic use of non-covalent interactions inherent to this compound and its derivatives. Computational studies on boronic acid dimerization have shown that a planar, doubly hydrogen-bonded conformation is the most energetically favorable structure. acs.org This interaction involves the hydroxyl groups of the boronic acid moieties, forming a stable cyclic arrangement.

In more complex systems, phenylboronic acid-modified molecules can form specific supramolecular structures. For instance, when phenylboronic acid is appended to cyclodextrins, the resulting derivatives can self-assemble into either head-to-head dimers or head-to-tail supramolecular polymers, depending on the size of the cyclodextrin (B1172386) cavity. nih.gov These assemblies are held together by intermolecular interactions between the phenylboronic acid moiety of one molecule and the cavity of another, and can be disassembled in the presence of sugars that compete for binding to the boronic acid group. nih.gov The ethoxycarbonylamino group can further stabilize these structures through additional hydrogen bonding.

Polymers incorporating derivatives of this compound are capable of self-assembling into sophisticated micellar and nanoparticle structures in aqueous environments. These nano-architectures are of significant interest for applications in drug delivery and diagnostics.

A notable example involves the creation of stable, core-shell nanoparticles through the covalent complexation between polymers bearing boronic acid groups, such as poly(3-acrylamidophenylboronic acid), and polymers with sugar moieties, like poly(2-lactobionamidoethyl methacrylate). rsc.org These self-assembled hybrid nanoparticles, typically around 200 nm in size, have been shown to be effective carriers for protein drugs, improving their absorption through biological membranes like the nasal epithelium. rsc.org The resulting nanoparticles are non-cytotoxic and can be internalized by cells, making them promising vehicles for targeted drug delivery. rsc.org

Nanoparticle SystemComponentsAssembly Driving ForceSize (nm)Application
Hybrid Nanoparticles1. poly(3-acrylamidophenylboronic acid) (pAPBA) 2. poly(2-lactobionamidoethyl methacrylate) (pLAMA)Covalent complexation between boronic acid and diol groups~200Nasal delivery of insulin (B600854)

Development of Supramolecular Reactors for Enhanced Chemical Reactivity

The principles of self-assembly using boronic acids can be extended to create confined environments that act as supramolecular reactors, enhancing the rate and selectivity of chemical reactions. By immobilizing boronic acid catalysts within a polymeric matrix, such as a microgel, it is possible to create a system where catalytic activity can be modulated by external stimuli. nih.gov

These boronic acid-containing microgels can function as effective organocatalysts for a variety of reactions, including aza-Michael additions, amidations, and cycloadditions. nih.gov The catalytic function is achieved through the reversible covalent binding and activation of substrates containing hydroxy groups. nih.govresearchgate.net The confined space of the microgel can create a specific microenvironment that facilitates the reaction, and the catalytic activity can be switched or tuned by stimuli like pH changes (via CO2 bubbling) or the addition of competitive binders like glucose. nih.gov This approach mimics natural enzymes, where a well-defined active site promotes reactions with high efficiency and specificity. researchgate.net

Catalytic SystemBoronic Acid ComponentReaction TypeActivation/ModulationKey Finding
Microgel ReactorPhenylboronic acid immobilized in polymer microgelAza-Michael addition, Amidation, Aldol (B89426)N2/CO2 bubbling, Glucose additionCatalytic activity can be enhanced and modulated by in situ structural variations of the microgel. nih.gov
Supramolecular CagesSelf-assembled coordination compoundsBoronic acid couplingConfinement within Metal-Organic Framework (MOF)MOF stabilizes the catalyst, preventing decomposition and enabling heterogeneous catalysis. researchgate.net

Integration into Stimuli-Responsive Polymer Systems and Hydrogels

Polymers and hydrogels incorporating this compound or its derivatives exhibit "smart" behavior, responding to specific environmental stimuli such as changes in pH or the concentration of sugars. nih.gov This responsiveness is rooted in the equilibrium between the neutral, trigonal form of the boronic acid and its negatively charged, tetrahedral boronate form, which can be shifted by pH and its interaction with diols. nih.gov

These materials are extensively explored for self-regulated drug delivery systems. nih.gov For example, a hydrogel can be designed to swell or shrink in response to glucose levels. At high glucose concentrations, the formation of 1:1 boronate-glucose complexes can lead to swelling, while at low glucose levels, 2:1 complexes can act as crosslinks, causing the hydrogel to shrink. mdpi.com A triple-responsive semi-interpenetrating polymer network (semi-IPN) hydrogel, synthesized from a copolymer of 3-acrylamidephenylboronic acid and (2-dimethylamino) ethyl methacrylate (B99206), demonstrates sensitivity to pH, temperature, and glucose. researchgate.net Such multi-responsive systems hold great potential for creating sophisticated, closed-loop delivery platforms for drugs like insulin. nih.govnih.gov

Hydrogel SystemMonomersStimuliResponse Mechanism
Semi-IPN Hydrogel3-acrylamidephenylboronic acid (AAPBA), (2-dimethylamino) ethyl methacrylate (DMAEMA)pH, Temperature, GlucoseSwelling ratio changes due to protonation of DMAEMA and boronate-diol complexation with glucose. researchgate.net
Peptide GelTriphenyalanine-boronic acid (FFFBA)pH, DiolsGel dissociation in basic conditions; binding of diol-containing molecules like L-DOPA. digitellinc.com

Utilization in Layer-by-Layer (LbL) Assembly for Engineered Interfaces

The Layer-by-Layer (LbL) assembly technique provides a simple and versatile method for constructing highly organized, multilayer thin films on various surfaces. rsc.org Phenylboronic acid-functionalized polymers are excellent candidates for LbL assembly, allowing for the creation of engineered interfaces with tailored functionalities. These films can be built up through the sequential adsorption of polymers, driven by interactions such as electrostatic forces or the formation of boronate esters. nih.govsigmaaldrich.com

LbL films containing phenylboronic acid have been developed as stimuli-sensitive systems for biomedical applications. nih.gov These films can exhibit changes in permeability or even decompose in response to sugars or hydrogen peroxide. nih.gov This property has been harnessed to create glucose sensors by coating electrode surfaces and to construct drug delivery systems. For instance, insulin can be encapsulated within LbL microcapsules, which release their cargo upon the addition of glucose due to the competitive binding that alters the film's structure and permeability. mdpi.comnih.gov This method allows for nanoscale control over film characteristics, making it a powerful tool for functionalizing biomaterial surfaces and creating complex, responsive coatings. rsc.org

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Complex 3-(Ethoxycarbonylamino)phenylboronic Acid Architectures with Tunable Properties

Future synthetic endeavors will likely focus on moving beyond simple derivatives to construct complex, multidimensional architectures incorporating the this compound scaffold. The development of methods for the multistep synthesis of complex boronic acids from simple, stable precursors like MIDA boronates has opened avenues for creating intricate molecular designs. researchgate.net The classical approach of late-stage functionalization often faces challenges with functional group compatibility and regioselectivity. nih.gov In contrast, a building block approach, using pre-functionalized boronic acids, is a more viable strategy for generating diverse libraries of complex molecules. nih.gov

Advanced synthetic methodologies that could be applied include:

Iterative Cross-Coupling Reactions: Employing protected boronic acid species, such as MIDA boronates, will enable the sequential and controlled addition of different molecular fragments, leading to the construction of oligomeric and polymeric structures with precisely defined sequences and lengths. researchgate.net

Multi-component Reactions (MCRs): Designing MCRs that incorporate this compound as a key component can rapidly generate molecular complexity from simple starting materials in a single step. nih.gov

Supramolecular Synthesis: The self-assembly of functionalized this compound derivatives into well-defined supramolecular structures, such as cages, polymers, and metal-organic frameworks (MOFs), will be a key area of exploration.

These strategies will allow for the fine-tuning of the electronic, steric, and binding properties of the resulting materials. For instance, the incorporation of photoresponsive or redox-active moieties could lead to materials with switchable properties. The ability to control the three-dimensional arrangement of the boronic acid groups is crucial for creating highly selective recognition sites.

Integration into Multi-Stimuli Responsive Systems for Intelligent Chemical Processes

A significant future direction is the incorporation of this compound into multi-stimuli responsive materials, which can undergo significant changes in their properties in response to multiple external triggers. nih.gov Boronic acid-containing polymers are known for their responsiveness to pH and the presence of diols like glucose. mdpi.comacs.org This responsiveness stems from the equilibrium between the neutral, hydrophobic trigonal boronic acid and the charged, hydrophilic tetrahedral boronate ester. mdpi.comacs.org

Future research will likely focus on creating sophisticated systems where the this compound unit acts as a key responsive component. Examples of such systems include:

Smart Hydrogels: Injectable and self-healing hydrogels could be developed where the cross-linking is based on the dynamic covalent bonds between the boronic acid and diol-containing polymers like modified alginate. rsc.org These hydrogels could respond to changes in pH, glucose concentration, and temperature, making them suitable for applications in controlled drug delivery and tissue engineering. rsc.org

Responsive Nanoparticles: Nanoparticles functionalized with this compound can be designed to release their cargo in response to specific biological triggers found in diseased environments, such as acidic pH or high concentrations of reactive oxygen species (ROS) or adenosine-5'-triphosphate (B57859) (ATP). researchgate.netnih.gov

Self-Assembling Block Copolymers: Block copolymers containing a this compound block can self-assemble into various nanostructures (micelles, vesicles) in response to multiple stimuli. nih.gov For example, combining it with a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAM) could lead to materials that respond to pH, glucose, and temperature. nih.gov

These intelligent systems could find applications in autonomous drug delivery, diagnostics, and self-regulating chemical processes. researchgate.netmdpi.com

Responsive StimulusPotential Application AreaUnderlying Mechanism
pHDrug Delivery, BiosensingShift in the equilibrium between neutral boronic acid and anionic boronate ester. mdpi.com
Glucose/DiolsDiabetes Monitoring, Drug DeliveryFormation of cyclic boronate esters with cis-diols. mdpi.com
TemperatureSmart Materials, ActuatorsCombination with thermoresponsive polymers. nih.gov
ATP/ROSTargeted Cancer TherapyB-N coordination or oxidation of the boronic acid moiety. acs.orgresearchgate.net

Exploration of Novel Catalytic Pathways Mediated by Aminocarbonylphenylboronic Acids

While boronic acids are well-known as reagents in cross-coupling reactions, their use as catalysts is an emerging field. rsc.orgrsc.org Organoboron acids can act as stable, organic-soluble Lewis acid catalysts for a variety of organic transformations. nih.govacs.org The catalytic activity often relies on the ability of the boron center to activate substrates, particularly those containing hydroxyl groups, through the formation of transient boronic esters. rsc.org

Future research into the catalytic applications of this compound and related aminocarbonylphenylboronic acids could unveil novel reaction pathways. The presence of the aminocarbonyl group in proximity to the boronic acid could lead to cooperative catalytic effects. Potential areas of exploration include:

Direct Amidation and Esterification: Arylboronic acids have been shown to catalyze the direct formation of amides from carboxylic acids and amines. rsc.org The specific electronic and steric properties of this compound could lead to catalysts with enhanced activity and selectivity for these atom-economical transformations.

Asymmetric Catalysis: Chiral derivatives of this compound could be developed as catalysts for asymmetric reactions, such as aldol (B89426) or Mannich reactions. nih.gov

Cycloaddition Reactions: Boronic acids can catalyze cycloaddition reactions by activating unsaturated carboxylic acids. nih.gov The unique substitution pattern of this compound could influence the stereoselectivity and regioselectivity of these reactions.

Copper-Catalyzed Reactions: Aminophenylboronic acids are used in copper-catalyzed reactions, such as the synthesis of indoles. thieme-connect.comsigmaaldrich.com Further exploration of these reactions with this compound could lead to new synthetic methodologies.

The development of boronic acid-based catalysts offers a green chemistry approach, often allowing for mild reaction conditions and avoiding the need for stoichiometric activating agents. rsc.orgnih.gov

Discovery of New Molecular Recognition Targets and Enhanced Selectivity Principles

Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a property that has been extensively used for the recognition and sensing of saccharides. mdpi.comnih.govacs.org The binding affinity and selectivity are highly dependent on the structure of the boronic acid and the arrangement of hydroxyl groups on the target molecule. nih.govxmu.edu.cn

Future research will aim to discover new molecular recognition targets for this compound beyond simple sugars. The ethoxycarbonylamino group can participate in hydrogen bonding or other non-covalent interactions, which could be exploited to achieve higher affinity and selectivity for more complex targets. rsc.orgresearchgate.net Potential new targets and selectivity principles include:

Glycoproteins and Glycans: Developing sensors that can selectively recognize specific glycoproteins or complex glycans on cell surfaces is a significant challenge. mdpi.comnih.gov By designing multivalent receptors based on the this compound scaffold, it may be possible to achieve the required selectivity for applications in disease diagnostics and cell imaging. mdpi.comnih.gov

Nucleosides and RNA: Boronic acids can interact with the ribose units of nucleosides and RNA. mdpi.com This interaction could be harnessed to develop probes for RNA sensing and imaging.

Catecholamines: Boronic acids can also bind to catechols, such as the neurotransmitter dopamine. nih.govrsc.org The specific functionalization of this compound could lead to sensors with improved selectivity for different catecholamines.

Enhanced Selectivity through Supramolecular Assembly: The non-covalent assembly of simple boronic acids can lead to aggregates with enhanced binding affinity and selectivity for specific saccharides. xmu.edu.cn This principle can be extended to this compound to create highly selective sensing ensembles.

The ultimate goal is to move from simple detection to the selective recognition of complex biological analytes in their native environments.

Target Molecule ClassPotential ApplicationKey Interaction
Saccharides (e.g., glucose, fructose)Diabetes monitoringReversible covalent bonding with cis-diols. mdpi.comacs.org
GlycoproteinsCancer diagnostics, cell imagingMultivalent interactions with glycan structures. nih.gov
Catecholamines (e.g., dopamine)Neurological disorder researchBinding to the catechol moiety. nih.govrsc.org
Nucleosides/RNAGenetic analysis, viral detectionInteraction with the ribose diol. mdpi.com

Development of Advanced Methodologies for Characterization and Computational Prediction in Boron Chemistry

To accelerate the discovery and design of new materials and systems based on this compound, the development of advanced characterization and computational methods is crucial.

Advanced Characterization Techniques:

High-Resolution Spectroscopy: Techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry will be essential for elucidating the complex structures of new derivatives and their interactions with target molecules.

Surface-Sensitive Techniques: For applications in sensors and smart materials, techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) will be vital for studying binding kinetics and conformational changes at interfaces.

Advanced Imaging: Super-resolution microscopy and other advanced imaging techniques will be necessary to visualize the behavior of fluorescent probes based on this compound within living cells.

Computational Prediction and Modeling:

Density Functional Theory (DFT): DFT calculations are powerful tools for understanding the electronic structure, reactivity, and binding energies of boronic acid derivatives. biorxiv.orgrsc.orginformaticsjournals.co.in Future computational studies will focus on accurately predicting the pKa values, binding constants, and reaction mechanisms for complex systems involving this compound. rsc.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound-containing polymers and their self-assembly into complex nanostructures. They can also be used to model the binding process with large biomolecules like proteins.

Quantitative Structure-Activity Relationship (QSAR) Models: As more data on the biological activity and properties of boronic acid derivatives become available, QSAR models can be developed to predict the mutagenicity and other toxicological properties of new compounds, ensuring their safety for biomedical applications. acs.orgresearchgate.net

The synergy between advanced experimental techniques and robust computational models will be instrumental in guiding the rational design of next-generation materials and functional molecules based on this compound. informaticsjournals.co.in

Q & A

Basic: What are the key synthetic strategies for preparing 3-(Ethoxycarbonylamino)phenylboronic acid?

Answer:
The synthesis typically involves a multi-step approach:

Amination of phenylboronic acid derivatives : Introduce the ethoxycarbonylamino group via coupling reactions. For example, a Curtius rearrangement or carbamate formation using ethyl chloroformate with 3-aminophenylboronic acid .

Protection of boronic acid : Use pinacol ester protection to prevent side reactions during functionalization .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Validation : Monitor progress via TLC and confirm structure using 1H^{1}\text{H} NMR (e.g., boronic acid proton at δ 8.2–8.5 ppm) and IR (B–O stretch at ~1340 cm1^{-1}) .

Basic: How is the purity and stability of this compound assessed under varying pH conditions?

Answer:

  • Purity : Quantify via HPLC (C18 column, acetonitrile/water gradient) or 11B^{11}\text{B} NMR (sharp peak at ~30 ppm for boronic acid) .
  • Stability :
    • pH dependence : Boronic acids form cyclic esters with diols at high pH (>8.5). Test stability in buffered solutions (pH 5–10) over 24 hours. Precipitation or NMR peak broadening indicates decomposition .
    • Storage : Store at 0–6°C under inert gas to prevent oxidation .

Advanced: How does computational modeling (DFT/B3LYP) predict the electronic and steric effects of the ethoxycarbonylamino group on boronic acid reactivity?

Answer:

  • Electronic effects : The ethoxycarbonylamino group is electron-withdrawing, lowering the pKa of the boronic acid (~8.5 vs. ~10 for unsubstituted phenylboronic acid). DFT calculations show reduced electron density at the boron atom, enhancing diol-binding kinetics at physiological pH .
  • Steric effects : Substituent orientation (para vs. meta) affects binding geometry. Molecular docking simulations (e.g., AutoDock Vina) predict optimal diol-binding conformations .
    Experimental validation : Compare binding constants (KaK_a) with glucose or sialic acid using isothermal titration calorimetry (ITC) .

Advanced: What methodologies resolve contradictions in proposed binding mechanisms between boronic acids and sialic acid derivatives?

Answer:
Conflicting studies propose boronic acid binding to either the α-hydroxycarboxylate (C1–C2) or glycerol (C7–C9) moieties of sialic acid . To resolve:

Multi-nuclear NMR : 11B^{11}\text{B}, 13C^{13}\text{C}, and 17O^{17}\text{O} NMR track pH-dependent shifts in boronic acid–sialic acid complexes .

DFT-MD simulations : Model dynamic interactions at pH 2–12 to identify dominant binding modes .

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